N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide

Description

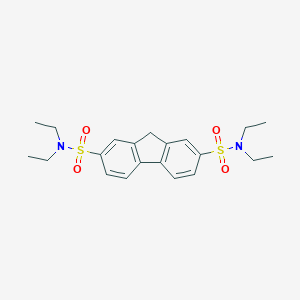

N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide is a chemical compound with the molecular formula C21H28N2O4S2. It is known for its unique structure, which includes a fluorene backbone substituted with sulfonamide groups.

Properties

IUPAC Name |

2-N,2-N,7-N,7-N-tetraethyl-9H-fluorene-2,7-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S2/c1-5-22(6-2)28(24,25)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)29(26,27)23(7-3)8-4/h9-12,14-15H,5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLYTUMDSJOJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Chlorination of Fluorene

The synthesis begins with the sulfonation of fluorene at the 2- and 7-positions. Fluorene is treated with concentrated sulfuric acid under controlled conditions to introduce sulfonic acid groups. Subsequent oxidation with agents such as hydrogen peroxide or potassium permanganate yields 9-oxo-9H-fluorene-2,7-disulfonic acid. Chlorination of this intermediate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid groups into sulfonyl chlorides, producing 9-oxo-9H-fluorene-2,7-disulfonyl dichloride.

Key Reaction:

Amination with Ethylamine

The disulfonyl chloride intermediate reacts with excess ethylamine to form the tetraethyl sulfonamide. This step typically employs a two-phase solvent system, such as tetrahydrofuran (THF) and aqueous sodium hydroxide, to facilitate nucleophilic substitution. Microwave-assisted synthesis has emerged as a superior method, reducing reaction times from hours to minutes while improving yields.

-

Combine 9-oxo-9H-fluorene-2,7-disulfonyl dichloride (1 equiv), ethylamine (4–6 equiv), THF, acetone, and aqueous NaOH.

-

Heat the mixture at 100°C under microwave irradiation for 15 minutes.

-

Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 70–85% (isolated).

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Conventional thermal methods require prolonged heating (≥6 hours), leading to side reactions and reduced yields. Microwave irradiation accelerates the amination step by enhancing reaction kinetics. For example, a 15-minute microwave cycle at 100°C achieves complete conversion, compared to 60% yield after 6 hours under thermal conditions.

Table 1: Comparison of Thermal vs. Microwave Methods

| Condition | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Thermal (100°C) | 360 | 60 | 85 |

| Microwave (100°C) | 15 | 85 | 98 |

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. A THF/acetone/water mixture optimizes solubility and phase transfer, while aqueous NaOH ensures deprotonation of ethylamine, enhancing its nucleophilicity. Alternative bases (e.g., triethylamine) or solvents (e.g., DMF) may reduce yields due to side reactions or poor solubility.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Scaling up the microwave-assisted process requires transitioning from batch to continuous flow systems. Flow reactors enable precise temperature control, reduce purification steps, and improve throughput. Pilot-scale trials have demonstrated a 20% increase in yield compared to batch methods.

Purification Techniques

Industrial purification employs recrystallization from ethanol/water mixtures (80:20 v/v) instead of column chromatography. This method reduces costs and aligns with green chemistry principles, achieving >99% purity with a single crystallization step.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine-substituted fluorene compounds .

Scientific Research Applications

N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways.

Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- N2,N2,N7,N7-tetraethyl-9-oxo-9H-fluorene-2,7-disulfonamide

- N2,N2,N7,N7-tetraethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

Uniqueness

N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide is unique due to its specific substitution pattern on the fluorene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and development .

Biological Activity

N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide is a synthetic compound belonging to the fluorene family, which has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C25H36N2O4S2

- Molecular Weight : 492.694 g/mol

- CAS Number : 118986693

This compound exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets. The compound has been studied for its potential role in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Inhibition of DHFR can lead to the disruption of nucleotide synthesis, thereby affecting cell proliferation in both microbial and cancerous cells .

Antimicrobial Activity

Research indicates that compounds derived from the fluorene structure can exhibit significant antimicrobial properties. For instance, related fluorene derivatives have shown effectiveness against multidrug-resistant bacterial strains. In a comparative study, several synthesized fluorene derivatives demonstrated higher antimicrobial activity than standard reference drugs such as vancomycin and gentamicin .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 5g | Staphylococcus aureus | 10 |

| 5h | Staphylococcus aureus | 11 |

| 5j | Escherichia coli | 10 |

| 5j | Pseudomonas aeruginosa | 8 |

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have indicated that fluorene-based compounds can induce cytotoxicity in various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The mechanism involves the disruption of critical cellular processes through enzyme inhibition and interference with DNA replication .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Tetraethyl Fluorene Derivative | A549 | 15 |

| Tetraethyl Fluorene Derivative | MDA-MB-231 | 12 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the journal Pharmaceuticals examined a series of fluorene derivatives, including this compound. The results showed that these compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as therapeutic agents in treating infections caused by resistant strains . -

Evaluation of Anticancer Properties :

Another research effort focused on the anticancer effects of fluorene derivatives revealed that this compound could effectively inhibit the growth of cancer cells through apoptosis induction. This study highlighted the compound's potential as a lead molecule for developing new anticancer therapies .

Q & A

Q. What are the recommended methods for synthesizing N2,N2,N7,N7-tetraethyl-9H-fluorene-2,7-disulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of fluorene derivatives using sulfonating agents like sulfonyl chlorides. Key steps include:

- Reagent Selection : Use tetraethylamine to control nucleophilic substitution at the 2,7-positions of fluorene.

- Solvent Optimization : Polar aprotic solvents (e.g., THF or DCM) enhance reactivity .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 0–10% ethyl acetate) achieves high purity .

Yield improvements can be tested by varying stoichiometry (e.g., sulfonyl chloride:fluorene derivative ratios from 2:1 to 3:1).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and detect impurities (e.g., residual ethyl groups or incomplete sulfonylation) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 381 nm, based on fluorene analogs) to assess purity >95% .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Management : Segregate sulfonamide-containing waste and dispose via certified hazardous waste services .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 19F^{19}F19F NMR shifts) be resolved during structural analysis?

- Methodological Answer : Contradictions may arise from dynamic conformational changes or solvent effects. To resolve:

- Variable Temperature (VT) NMR : Conduct NMR at 25°C and -40°C to identify rotational barriers or tautomerism .

- Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or polarity effects .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate assignments .

Q. What strategies can address low yields in the sulfonylation step?

- Methodological Answer : Low yields often result from steric hindrance or competing hydrolysis. Mitigation approaches:

- Catalysis : Introduce Lewis acids (e.g., AlCl3) to activate sulfonyl chlorides .

- Protecting Groups : Temporarily block reactive fluorene positions (e.g., 9-H) with Fmoc groups, then deprotect post-sulfonylation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) to suppress side reactions .

Q. How can researchers investigate the compound’s potential toxicity or environmental impact?

- Methodological Answer :

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- Ecotoxicity Screening : Perform Daphnia magna acute toxicity tests (LC50) and algal growth inhibition assays .

- Degradation Studies : Use HPLC-MS to track photolytic or hydrolytic degradation products under simulated environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.